propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes and ketones with thiazolopyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to alcohols or amines using reducing agents.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Propanone, 1-(4-methoxyphenyl)-
- 1-Methyl-4-propan-2-ylbenzene
- 2-(4-Methylphenyl)propan-2-ol
Uniqueness
Propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific structural features and the combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C28H30N2O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
propan-2-yl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H30N2O3S/c1-16(2)21-13-9-20(10-14-21)15-23-26(31)30-25(22-11-7-18(5)8-12-22)24(27(32)33-17(3)4)19(6)29-28(30)34-23/h7-17,25H,1-6H3/b23-15+ |
InChI Key |
IFNBKJLUIFGCLI-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)C(C)C)/S3)C)C(=O)OC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)C(C)C)S3)C)C(=O)OC(C)C |
Origin of Product |
United States |
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